4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro-substituted phenol core and an aminomethyl linker attached to a second chlorinated aromatic ring.
Properties
IUPAC Name |
4-chloro-2-[(4-chloro-3-methylanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBIQUAPDHBSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol typically involves the following steps:
Nitration: The starting material, 4-chloro-3-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Aminomethylation: The amino group is then reacted with formaldehyde to introduce the aminomethyl group.
Chlorination: Finally, the compound is chlorinated to introduce the second chlorine atom.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenols.
Substitution: Phenols with substituted functional groups.
Scientific Research Applications
4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes, affecting their activity. The chlorine atoms and the aminomethyl group can also interact with various biological pathways, leading to different biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of halogenated aminophenols. Key analogs include:
Key Observations :
- Halogenation : The presence of chloro-substituents enhances lipophilicity and antimicrobial activity but may increase toxicity .
- Linker Diversity : Oxadiazole (e.g., compound 6h) and pyridine-based linkers improve anticancer activity by enabling π-π stacking and hydrophobic interactions with biological targets .
- Coordination Chemistry : Zinc complexes derived from similar Schiff bases exhibit reduced toxicity, suggesting metal coordination modulates biological effects .
Antimicrobial Activity
- 4-Aminophenol Derivatives (e.g., S-1 to S-5 in ): Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~8–16 µg/mL) and fungi (Saccharomyces cerevisiae). Mechanism: Disruption of microbial cell membranes via lipophilic interactions .
- Oxadiazole Derivatives (e.g., 6c in ):
Anticancer Activity
Enzymatic Inhibition
Physicochemical Properties
Biological Activity
4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is an organic compound classified under chlorinated phenols. Its structure features two chlorine atoms and a methyl group attached to a phenolic ring, along with an aminomethyl group connecting to another chlorinated phenyl ring. This compound is noted for its potential biological activities and applications in various scientific fields, including medicinal chemistry and biochemistry.
- Molecular Formula: C14H13Cl2NO
- Molecular Weight: 282.17 g/mol
- CAS Number: 1232788-20-3
Synthesis
The synthesis of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol typically involves several steps:
- Nitration of 4-chloro-3-methylphenol to introduce a nitro group.
- Reduction of the nitro group to an amino group using reducing agents.
- Aminomethylation with formaldehyde to add the aminomethyl group.
- Chlorination to introduce the second chlorine atom.
These steps are crucial for obtaining high yields and purity in both laboratory and industrial settings.
The biological activity of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds, which may influence enzyme activity. Additionally, the presence of chlorine atoms and the aminomethyl group can modulate its interactions within biological pathways, leading to diverse effects.
Pharmacological Potential
Research has indicated that compounds similar to 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol exhibit various pharmacological activities:
- Antibacterial Activity: Some studies have shown that related compounds possess significant antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) that indicate potent antibacterial effects .
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, such as PKMYT1, which is involved in cell cycle regulation and DNA damage response. Inhibitory studies have shown promising results, suggesting potential therapeutic applications in cancer treatment .
Study on Antibacterial Properties
A recent study explored the antibacterial potential of novel derivatives related to chlorinated phenols against MRSA and P. aeruginosa. The synthesized compounds exhibited MIC values as low as 12.5 µM against Pseudomonas aeruginosa, indicating strong antibacterial activity .
Enzyme Inhibition Research
In another research effort, the structure-activity relationship (SAR) of related phenolic compounds was examined. It was found that modifications to the phenolic ring significantly influenced the potency against PKMYT1, highlighting the importance of specific functional groups in enhancing biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-Chloro-2-methylphenol | Lacks aminomethyl group | Moderate antibacterial activity |
| 4-Chloro-3-methylphenol | Lacks second chlorine atom | Low enzyme inhibition |
| 2-Chloro-4-methylphenol | Different chlorine positioning | Limited biological activity |
Unique Attributes
The unique combination of both aminomethyl and dichlorinated groups in 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol distinguishes it from similar compounds, potentially conferring enhanced biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
